molecular formula C13H18F3NO B113186 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol CAS No. 887360-24-9

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

Cat. No. B113186
M. Wt: 261.28 g/mol
InChI Key: QTPAKWYRDDFXGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is a chemical compound1. However, there is limited information available about this specific compound. It’s important to note that compounds with similar structures, such as those containing trifluoromethyl groups, are often used in the pharmaceutical and agrochemical industries2.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol. However, similar compounds have been synthesized through various methods. For instance, a compound with a trifluoromethyl group was synthesized through a reaction involving aryl aldehydes, malononitrile, and 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5(4H)-one3.



Molecular Structure Analysis

The molecular structure of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol is not readily available. However, compounds with similar structures have been analyzed using various spectroscopic techniques, including infrared, 1H NMR, 13C NMR spectroscopy, and X-ray diffraction4.



Chemical Reactions Analysis

Specific chemical reactions involving 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol are not documented. However, compounds with similar structures have been involved in various chemical reactions. For example, a study reported the derivatization of amino-functionalized model surfaces with 3,5-bis(trifluoromethyl)phenyl isothiocyanate5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol are not readily available. However, the biological activities of compounds with trifluoromethyl groups are thought to be due to the unique physicochemical properties of the fluorine atom2.


Scientific Research Applications

Chemical Synthesis and Modifications

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol and its derivatives are utilized in chemical synthesis and modifications, offering a versatile foundation for constructing complex molecules. These compounds serve as key intermediates in the synthesis of various peptides, nucleotide-peptide conjugates, and other biologically active structures. Their utility extends to the creation of modified peptides, highlighting their importance in the development of novel therapeutic agents and materials (Markowska et al., 2021; Weber et al., 1999).

Radiosynthesis and Imaging

In the field of medical imaging, derivatives of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol are employed in the radiosynthesis of novel substrates for imaging applications. For example, compounds like 6-([18F]fluoroacetamido)-1-hexanoic-anilide are synthesized for PET imaging of histone deacetylase, demonstrating the compound's utility in advancing diagnostic imaging techniques (Mukhopadhyay et al., 2006).

Material Science and Engineering

In material science, 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol derivatives contribute to the development of new materials. Their incorporation into polymers and other materials enhances properties such as solubility, thermal stability, and electronic characteristics, making them valuable in the creation of advanced materials for various applications (Myung et al., 2004).

Organic and Medicinal Chemistry

In organic and medicinal chemistry, these compounds are instrumental in the design and synthesis of new pharmaceuticals and biologically active molecules. Their role in the construction of complex molecular architectures enables the exploration of novel therapeutic avenues and the development of drugs with improved efficacy and selectivity (Colotta et al., 2000).

Environmental and Green Chemistry

The applications of 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol also extend to environmental and green chemistry, where they are used in the development of sustainable chemical processes. Their role in catalysis and as building blocks for environmentally friendly reactions underscores their significance in the pursuit of sustainable and eco-friendly chemical synthesis (Poomathi et al., 2015).

Safety And Hazards

The safety and hazards associated with 6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol are not documented. However, it’s important to handle all chemical compounds with care and follow appropriate safety protocols.


Future Directions

properties

IUPAC Name

6-amino-1-[3-(trifluoromethyl)phenyl]hexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F3NO/c14-13(15,16)11-6-4-5-10(9-11)12(18)7-2-1-3-8-17/h4-6,9,12,18H,1-3,7-8,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTPAKWYRDDFXGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(CCCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801219852
Record name α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-1-[3-(trifluoromethyl)phenyl]-1-hexanol

CAS RN

887360-24-9
Record name α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887360-24-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-(5-Aminopentyl)-3-(trifluoromethyl)benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801219852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.